molecular formula C20H23N3O4 B2552626 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea CAS No. 1203140-25-3

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea

Cat. No.: B2552626
CAS No.: 1203140-25-3
M. Wt: 369.421
InChI Key: SULZZCZLFCTADJ-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea is a complex organic compound belonging to the class of ureas. The molecule's structural intricacy, with its tetrahydroquinoline core and multiple methoxy groups, grants it unique chemical and physical properties that have been of considerable interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea typically involves the following steps:

  • Formation of the Tetrahydroquinoline Core: : This step involves cyclization reactions starting from aniline derivatives.

  • Introduction of the Methoxyacetyl Group: : This is achieved through acylation reactions using methoxyacetyl chloride under basic conditions.

  • Formation of the Urea Derivative: : Finally, the urea moiety is introduced via a reaction with an isocyanate derivative, yielding the desired compound.

Industrial Production Methods

Scaling up the production for industrial applications often leverages continuous flow synthesis techniques to improve yield and ensure consistent quality. This involves optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized under strong oxidizing conditions.

  • Reduction: : The carbonyl groups in the acyl and urea functionalities can be reduced, affecting the compound's structure and activity.

  • Substitution: : The methoxy groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride.

  • Substitution Reagents: : Halogenating agents, such as bromine or chlorine, in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea has garnered attention for its applications across several fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules, contributing to the development of new materials.

  • Biology: : Its unique structure allows it to act as a probe in biochemical assays, particularly in enzyme studies.

  • Medicine: : Investigated for its potential as a therapeutic agent due to its ability to interact with biological macromolecules.

  • Industry: : Employed in the manufacturing of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate biological pathways, leading to its observed effects in various applications.

Comparison with Similar Compounds

Comparing 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea with similar compounds highlights its uniqueness:

  • 1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinoline: : Lacks the urea moiety, resulting in different chemical properties and biological activities.

  • 3-(3-Methoxyphenyl)urea: : Does not have the tetrahydroquinoline core, which significantly affects its chemical reactivity and applications.

Each of these compounds, while similar in structure, has distinct properties that make this compound unique in its capabilities and applications.

Properties

IUPAC Name

1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-13-19(24)23-10-4-5-14-8-9-16(12-18(14)23)22-20(25)21-15-6-3-7-17(11-15)27-2/h3,6-9,11-12H,4-5,10,13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULZZCZLFCTADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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